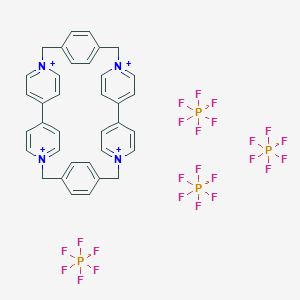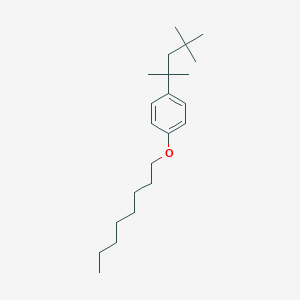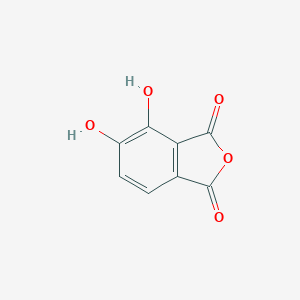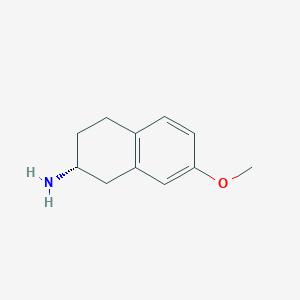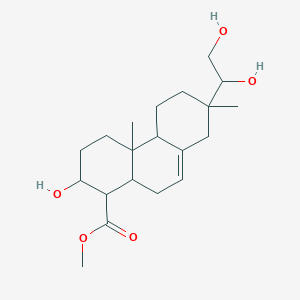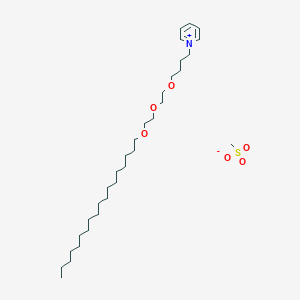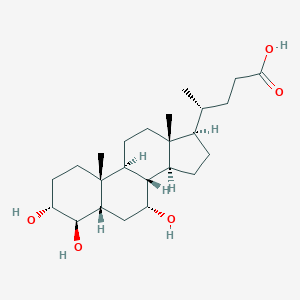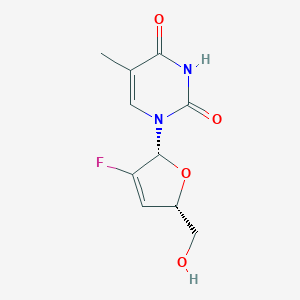
3'-Deoxy-2',3'-didehydro-2'fluorothymidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3'-Deoxy-2',3'-didehydro-2'fluorothymidine (also known as FLT) is a synthetic nucleoside analogue that has been extensively studied for its potential applications in cancer diagnosis and treatment. FLT is structurally similar to thymidine, a natural nucleoside that is essential for DNA synthesis. However, FLT contains a fluorine atom instead of a hydrogen atom at the 2' position, which makes it an attractive target for imaging and therapy.
作用機序
FLT is incorporated into DNA during replication, where it acts as a chain terminator due to the lack of a 3'-hydroxyl group. This results in the inhibition of DNA synthesis and cell proliferation, leading to cell death. The mechanism of action of FLT is similar to that of other nucleoside analogues, such as gemcitabine and cytarabine.
Biochemical and Physiological Effects
FLT has been shown to have low toxicity and good pharmacokinetic properties in preclinical studies. FLT is rapidly taken up by cells and is converted to FLT-monophosphate by thymidine kinase 1 (TK1), an enzyme that is upregulated in actively proliferating cells. FLT-monophosphate is then further phosphorylated to FLT-triphosphate, which is the active form of the drug. FLT-triphosphate is incorporated into DNA during replication, leading to the inhibition of DNA synthesis and cell death.
実験室実験の利点と制限
FLT has several advantages as a radiotracer for PET imaging. It has high sensitivity and specificity for detecting actively proliferating cells, making it a useful tool for cancer diagnosis and treatment monitoring. FLT has also been shown to have good correlation with tumor proliferation markers, such as Ki-67, in clinical studies.
However, there are also some limitations to the use of FLT in lab experiments. FLT uptake can be influenced by factors such as inflammation and infection, which can lead to false positive results. FLT uptake can also be affected by the expression level of TK1, which can vary between different tumor types and stages.
将来の方向性
There are several future directions for the development and application of FLT. One area of research is the development of new radiotracers that can target specific molecular pathways involved in cancer growth and progression. Another area of research is the combination of FLT with other imaging modalities, such as magnetic resonance imaging (MRI) and computed tomography (CT), to improve diagnostic accuracy and treatment planning. Finally, the use of FLT in combination with other anticancer agents, such as chemotherapy and immunotherapy, is an area of active investigation for improving treatment outcomes in cancer patients.
合成法
FLT can be synthesized using a multistep process that involves the conversion of commercially available starting materials into the final product. The synthesis typically starts with the protection of the 5'-hydroxyl group of thymidine using a suitable protecting group. The 3'-hydroxyl group is then deoxygenated using a reagent such as triethylamine trihydrofluoride. The resulting intermediate is then treated with a fluorinating agent such as diethylaminosulfur trifluoride to introduce the fluorine atom at the 2' position. The final deprotection step yields FLT in high yield and purity.
科学的研究の応用
FLT has been extensively studied for its potential applications in cancer diagnosis and treatment. One of the main uses of FLT is as a radiotracer for positron emission tomography (PET) imaging. FLT is taken up by cells that are actively proliferating, such as cancer cells, and is incorporated into DNA during replication. The PET signal from FLT can then be used to visualize and quantify the extent of tumor growth and response to therapy.
特性
CAS番号 |
122757-54-4 |
|---|---|
分子式 |
C10H11FN2O4 |
分子量 |
242.2 g/mol |
IUPAC名 |
1-[(2R,5S)-3-fluoro-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C10H11FN2O4/c1-5-3-13(10(16)12-8(5)15)9-7(11)2-6(4-14)17-9/h2-3,6,9,14H,4H2,1H3,(H,12,15,16)/t6-,9+/m0/s1 |
InChIキー |
VVHNXFRGXWUNCK-IMTBSYHQSA-N |
異性体SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C(=C[C@H](O2)CO)F |
SMILES |
CC1=CN(C(=O)NC1=O)C2C(=CC(O2)CO)F |
正規SMILES |
CC1=CN(C(=O)NC1=O)C2C(=CC(O2)CO)F |
同義語 |
3'-deoxy-2',3'-didehydro-2'fluorothymidine 3-DDFT |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



